molecular formula C10H10F3NO3 B1371870 Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-36-5

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B1371870
CAS No.: 885518-36-5
M. Wt: 249.19 g/mol
InChI Key: PWIAKZSHJGKMIN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate typically begins with commercially available starting materials such as 3-nitro-4-(trifluoromethyl)benzoic acid.

    Reduction: The nitro group is reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid.

    Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as converting the ester to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products

    Oxidation Products: Nitro derivatives, nitroso derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitrated derivatives.

Scientific Research Applications

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.

    Material Science: It is explored for use in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-methoxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    Methyl 3-amino-4-(trifluoromethyl)benzoate: Lacks the methoxy group, affecting its solubility and reactivity.

    Methyl 3-amino-2-methoxy-5-(trifluoromethyl)benzoate: Positional isomer with different steric and electronic effects.

Uniqueness

Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-5(9(15)17-2)3-4-6(7(8)14)10(11,12)13/h3-4H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIAKZSHJGKMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646123
Record name Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-36-5
Record name Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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